1-Bromo-3,5,7-trimethyladamantane - 53398-55-3

1-Bromo-3,5,7-trimethyladamantane

Catalog Number: EVT-306031
CAS Number: 53398-55-3
Molecular Formula: C13H21Br
Molecular Weight: 257.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Bromo-3,5,7-trimethyladamantane is a brominated derivative of adamantane, a dense, diamondoid hydrocarbon known for its stability and unique structure. While the provided papers do not directly discuss 1-Bromo-3,5,7-trimethyladamantane, they do provide insights into the biological activity of brominated compounds and their potential applications. Brominated organic compounds are often used in medicinal chemistry due to their ability to interact with biological systems, as seen in the examples of 3-bromopyruvate and bromocriptine.

Synthesis Analysis
  • Direct bromination with bromine: This method involves reacting 1,3,5,7-tetramethyladamantane with bromine in a suitable solvent. []
  • Bromination with N-bromosuccinimide (NBS): NBS is a milder brominating agent that can be used to selectively brominate alkanes at the most substituted carbon atom. [, ]
Molecular Structure Analysis
  • X-ray crystallography: Crystallographic studies provide detailed information about the bond lengths, bond angles, and overall geometry of the molecule. []
Chemical Reactions Analysis
  • Nucleophilic substitution: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. [] This reaction allows for the introduction of various functional groups onto the adamantane cage.
  • Friedel-Crafts alkylation: 1-Bromo-3,5,7-trimethyladamantane can be used as an alkylating agent in Friedel-Crafts reactions with aromatic compounds, leading to the formation of adamantylated aromatic derivatives. []

1-Acetamido-3,5-dimethyladamantane:

  • Compound Description: This compound is a key intermediate in the synthesis of Memantine []. It's often synthesized from 1-bromo-3,5-dimethyladamantane and further processed to yield the final drug.

1-Amino-3,5-dimethyladamantane (Memantine):

  • Compound Description: Memantine is a pharmaceutical drug used to treat moderate to severe Alzheimer's disease [, ]. It functions as an NMDA receptor antagonist.
  • Relevance: Memantine shares the adamantane core structure with 1-Bromo-3,5,7-trimethyladamantane. Both compounds possess methyl groups at the 3 and 5 positions of the adamantane cage, with the key difference being the substituent at position 1 (amino group in Memantine, bromine in the target compound) and an extra methyl group at position 7 in the target compound [, ].

1-Amino-3,5,7-trimethyladamantane:

  • Compound Description: This compound is a structural analog of Memantine and has been studied for its potential pharmacological activity [].
  • Relevance: 1-Amino-3,5,7-trimethyladamantane is very structurally similar to 1-Bromo-3,5,7-trimethyladamantane, with the only difference being the substitution of the bromine atom at position 1 with an amino group [].

1-Amino-3-methyladamantane:

  • Compound Description: This compound is another structural analog of Memantine and has been explored for its potential biological effects [].
  • Relevance: 1-Amino-3-methyladamantane shares the core adamantane structure with 1-Bromo-3,5,7-trimethyladamantane. Similarities include the amino substituent at position 1 and a methyl group at position 3, while the target compound has additional methyl groups at positions 5 and 7 [].

1-Bromo-3,5-dimethyladamantane:

  • Compound Description: This compound serves as a crucial precursor in the synthesis of Memantine and related adamantane derivatives [].
  • Relevance: This compound is closely related to 1-Bromo-3,5,7-trimethyladamantane, differing only in the absence of a methyl group at position 7 on the adamantane cage [].

1-Ethyl-3,5,7-trimethyladamantane (ETMA):

  • Compound Description: ETMA is a high-density hydrocarbon with potential applications as a fuel []. It exhibits a high cetane number, making it suitable for diesel engines.
  • Relevance: ETMA belongs to the alkyl diamondoid family and shares the trimethyladamantane core with 1-Bromo-3,5,7-trimethyladamantane. The key difference is the ethyl substituent at position 1 in ETMA, replacing the bromine atom in the target compound [].

1,3,5,7-Tetraphenyladamantane:

  • Compound Description: This compound serves as a point of comparison for understanding the structural and photophysical properties of 1-bromo-3,5,7-triphenyladamantane []. It is known for its white light emission properties.
  • Relevance: This compound is structurally analogous to 1-Bromo-3,5,7-trimethyladamantane, both having substituents at positions 1, 3, 5, and 7 of the adamantane cage. The distinction lies in the phenyl substituents present in 1,3,5,7-Tetraphenyladamantane, compared to the methyl groups and bromine in the target compound [].

1-Bromo-3,5,7-triphenyladamantane:

  • Compound Description: This compound exhibits polymorphism, with two distinct crystal structures that influence its intermolecular interactions and photophysical properties []. It also displays white light emission under laser irradiation.
  • Relevance: This compound shares a significant structural resemblance to 1-Bromo-3,5,7-trimethyladamantane, with both possessing a bromine atom at position 1 and substituents at positions 3, 5, and 7 of the adamantane core. The difference lies in the phenyl substituents present in this compound, as opposed to the methyl groups in the target compound [].
Mechanism of Action

The mechanism of action for brominated compounds can vary widely depending on their structure and target. For instance, 3-bromopyruvate is an alkylating agent that inhibits glycolysis by preferentially alkylating GAPDH, leading to the depletion of intracellular ATP and subsequent tumor cell death1. Bromocriptine, on the other hand, is a sympatholytic D2-dopamine agonist that modulates central nervous system activity to reduce plasma glucose levels in type 2 diabetes patients2. Although the exact mechanism of action for 1-Bromo-3,5,7-trimethyladamantane is not provided, it is likely that the bromine atom plays a critical role in its biological activity, potentially through similar alkylation or receptor-mediated processes.

Applications in Various Fields

Cancer Therapy

Brominated compounds have shown promise in cancer therapy. 3-Bromopyruvate has demonstrated impressive antitumor effects in multiple animal tumor models due to its antiglycolytic properties1. Another compound, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, has been shown to inhibit cancer cell invasion in vitro and tumor growth in vivo, although its mechanism of action remains to be elucidated3. These findings suggest that brominated adamantane derivatives like 1-Bromo-3,5,7-trimethyladamantane could potentially be explored for anticancer applications.

Diabetes Treatment

Bromocriptine has been approved for the treatment of type 2 diabetes, showcasing the versatility of brominated compounds in therapeutic applications beyond cancer2. The drug's ability to reduce postmeal plasma glucose levels and improve metabolic parameters indicates that brominated adamantane derivatives may also hold potential in the management of metabolic disorders.

Neuroprotection

Bromocriptine has also been found to have neuroprotective effects against neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice, suggesting that brominated compounds can act as free radical scavengers and stimulate antioxidant mechanisms in the brain4. This opens up the possibility for 1-Bromo-3,5,7-trimethyladamantane to be investigated for neuroprotective properties.

Properties

CAS Number

53398-55-3

Product Name

1-Bromo-3,5,7-trimethyladamantane

IUPAC Name

1-bromo-3,5,7-trimethyladamantane

Molecular Formula

C13H21Br

Molecular Weight

257.21 g/mol

InChI

InChI=1S/C13H21Br/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9H2,1-3H3

InChI Key

DUNJTZWVWZSEKK-UHFFFAOYSA-N

SMILES

CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C

Synonyms

1-Bromo-3,5,7-trimethyl-tricyclo[3.3.1.13,7]decane

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.